N(4),N(4)-Dimethyl-5-azacytidine
Description
Historical Development and Discovery
The historical development of this compound is closely linked to the broader research efforts surrounding 5-azacytidine and its derivatives that began in the mid-20th century. The synthesis and characterization of this compound emerged as part of systematic investigations into nitrogen-4 alkylated derivatives of 5-azacytidine, which were designed to explore how structural modifications might influence biological activity and therapeutic potential.
The compound was synthesized using multiple synthetic approaches, including selective aminolysis of benzoylated intermediates, glycosylation methods, and modifications of the isocyanate synthetic route. These synthetic efforts represented significant advances in nucleoside chemistry, as they required the development of specialized techniques to introduce the dimethyl substitution at the nitrogen-4 position while maintaining the integrity of the ribose sugar moiety and the azacytosine base structure.
Early research investigations into this compound were conducted as part of broader studies examining various N-alkyl substituted derivatives of 5-azacytidine for their biological activities. These studies were particularly focused on understanding how methylation at the nitrogen-4 position might influence the compound's interaction with biological systems, including its effects on gastric physiology and cellular metabolism.
The development timeline of this compound research demonstrates the iterative nature of medicinal chemistry research, where initial synthesis efforts were followed by systematic biological evaluation and structure-activity relationship studies. This research contributed to the broader understanding of azacytidine pharmacology and provided important insights into the design principles for nucleoside analog development.
Significance in Nucleoside Analog Research
This compound holds considerable significance within the field of nucleoside analog research as it provides crucial insights into structure-activity relationships and the impact of specific chemical modifications on biological function. The compound serves as an important example of how targeted structural modifications can alter the pharmacological properties of nucleoside analogs while maintaining the fundamental characteristics of the parent molecule.
The research surrounding this compound has contributed significantly to understanding the role of nitrogen-4 substitution in azacytidine derivatives. Studies have demonstrated that the addition of two methyl groups at this position substantially modifies the compound's biological activity profile, resulting in reduced antibacterial, antitumor, and antiviral activities compared to unsubstituted 5-azacytidine. This finding has important implications for nucleoside analog design, as it demonstrates that not all structural modifications lead to enhanced biological activity.
The compound's unique effects on gastric physiology and RNA synthesis have provided valuable information about the diverse mechanisms through which azacytidine derivatives can influence biological systems. Research has shown that this compound can effectively block gastric secretion and acidity while simultaneously promoting RNA synthesis in hepatic tissue, indicating that the compound may have specialized applications in gastrointestinal research and hepatic metabolism studies.
Furthermore, this compound research has contributed to the broader understanding of how chemical modifications can influence the selectivity and specificity of nucleoside analogs. The compound's reduced activity against certain pathogens while maintaining effects on gastric physiology suggests that structural modifications can be used to fine-tune the biological properties of nucleoside analogs for specific research or therapeutic applications.
Structural Relationship to 5-Azacytidine
This compound maintains a fundamental structural relationship to its parent compound 5-azacytidine while incorporating specific modifications that significantly alter its chemical and biological properties. The parent compound, 5-azacytidine, is a ribonucleoside analog characterized by the substitution of nitrogen for carbon at position 5 of the cytosine base, creating a 1,3,5-triazine ring system linked to a beta-D-ribofuranose sugar moiety.
The key structural modification in this compound involves the addition of two methyl groups to the nitrogen atom at position 4 of the azacytosine base. This modification transforms the primary amino group present in 5-azacytidine into a tertiary dimethylamino group, fundamentally altering the compound's chemical reactivity and biological interactions. The molecular formula of the parent compound 5-azacytidine is C8H12N4O5 with a molecular weight of 244.205 grams per mole, while the dimethyl derivative incorporates additional carbon and hydrogen atoms corresponding to the two methyl substituents.
The structural modifications in this compound affect several important aspects of the molecule's behavior. The presence of the dimethylamino group alters the compound's hydrogen bonding capabilities, as the tertiary amine cannot serve as a hydrogen bond donor in the same manner as the primary amino group of 5-azacytidine. This change in hydrogen bonding patterns may contribute to the observed differences in biological activity between the two compounds.
The ribose sugar component remains unchanged in this compound, maintaining the same stereochemical configuration as in 5-azacytidine. This preservation of the sugar moiety ensures that the compound retains the fundamental nucleoside character necessary for cellular uptake and metabolism, although the modified base structure may influence these processes.
| Structural Component | 5-Azacytidine | This compound |
|---|---|---|
| Base Ring System | 1,3,5-Triazine | 1,3,5-Triazine |
| Position 4 Substitution | Primary amino group (NH2) | Tertiary dimethylamino group (N(CH3)2) |
| Position 5 Substitution | Nitrogen atom | Nitrogen atom |
| Sugar Component | Beta-D-ribofuranose | Beta-D-ribofuranose |
| Hydrogen Bonding Capability | Enhanced (primary amine) | Reduced (tertiary amine) |
Nomenclature and Classification
This compound follows systematic chemical nomenclature conventions that clearly identify its structural features and relationship to the parent compound 5-azacytidine. The compound's name incorporates several key elements that describe its chemical structure: the "N(4),N(4)-dimethyl" prefix indicates the presence of two methyl groups attached to the nitrogen atom at position 4 of the base, while "5-azacytidine" identifies the parent nucleoside structure with nitrogen substitution at position 5.
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound would identify it as a modified ribonucleoside derivative of 1,3,5-triazine-2(1H)-one. The full chemical name reflects the compound's structure as a dimethylated derivative of 4-amino-1-(beta-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one, where the amino group at position 4 has been converted to a dimethylamino group through the addition of two methyl substituents.
From a chemical classification perspective, this compound belongs to several important categories of compounds. It is classified as a nucleoside analog, specifically a pyrimidine nucleoside analog, due to its structural similarity to naturally occurring nucleosides. The compound is also categorized as an azacytidine derivative, placing it within the broader family of aza-substituted nucleosides that have shown significant biological activity.
The compound can be further classified as a ribonucleoside, distinguishing it from deoxyribonucleoside analogs such as decitabine (5-aza-2'-deoxycytidine). This classification is important because ribonucleosides and deoxyribonucleosides can exhibit different cellular uptake mechanisms, metabolic pathways, and biological activities. The presence of the ribose sugar with its characteristic hydroxyl groups at positions 2' and 3' influences the compound's solubility, stability, and cellular interactions.
Within the broader context of medicinal chemistry, this compound is classified as a synthetic nucleoside analog with potential research applications. Unlike its parent compound 5-azacytidine, which has achieved clinical approval for certain therapeutic applications, the dimethyl derivative is primarily of research interest due to its modified activity profile. The compound's classification as a research tool rather than a therapeutic agent reflects its reduced biological activity compared to 5-azacytidine while maintaining interesting physiological effects that make it valuable for investigational purposes.
Properties
CAS No. |
27826-77-3 |
|---|---|
Molecular Formula |
C10H16N4O5 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H16N4O5/c1-13(2)9-11-4-14(10(18)12-9)8-7(17)6(16)5(3-15)19-8/h4-8,15-17H,3H2,1-2H3/t5-,6-,7-,8-/m1/s1 |
InChI Key |
NZHIQLMXOZSBEU-WCTZXXKLSA-N |
SMILES |
CN(C)C1=NC(=O)N(C=N1)C2C(C(C(O2)CO)O)O |
Isomeric SMILES |
CN(C)C1=NC(=O)N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CN(C)C1=NC(=O)N(C=N1)C2C(C(C(O2)CO)O)O |
Synonyms |
N(4),N(4)-dimethyl-5-azacytidine NNDAZ |
Origin of Product |
United States |
Scientific Research Applications
Cancer Therapy
N(4),N(4)-Dimethyl-5-azacytidine exhibits promising anticancer properties, particularly in the treatment of hematological malignancies and solid tumors.
Mechanism of Action:
- The compound functions primarily as a DNA methyltransferase inhibitor, leading to hypomethylation of DNA. This process can reactivate silenced tumor suppressor genes and enhance the efficacy of other anticancer therapies.
Case Studies:
- Study on Myelodysplastic Syndromes: Research indicates that treatment with this compound can prolong survival in patients with myelodysplastic syndromes by inducing differentiation and apoptosis in malignant cells .
- Breast Cancer Treatment: In vitro studies have shown that this compound significantly reduces the proliferation of breast cancer cell lines, suggesting its potential as an effective agent in breast cancer therapy .
Antiviral Applications
The compound has also been investigated for its antiviral properties, particularly against retroviruses like HIV.
Mechanism of Action:
- This compound interferes with viral replication by incorporating into the viral RNA, leading to lethal mutagenesis and ultimately viral extinction.
Case Study:
- HIV Replication Study: Research demonstrated that this compound effectively inhibits the early phases of HIV replication, highlighting its potential utility in antiviral therapy .
Epigenetic Modulation
The compound's ability to modify DNA methylation patterns makes it a valuable tool in epigenetic research.
Applications:
- Researchers utilize this compound to study the effects of DNA demethylation on gene expression and cellular differentiation processes.
Case Study:
- Gene Expression Regulation: A study showed that treatment with this compound resulted in significant changes in the expression profiles of genes involved in cell cycle regulation and apoptosis .
Data Summary
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
5-Azacytidine
- Structure : Unmodified cytidine analog with a nitrogen atom replacing carbon at the 5-position.
- Mechanism: Incorporated into RNA, inhibiting methylation of 2-methylguanosine and N2,N2-dimethylguanosine in 4S RNA. Also inhibits DNA methyltransferase (DNMT), causing DNA hypomethylation .
- Functional Impact : Induces differentiation in HL-60 leukemia cells, with heritable epigenetic changes persisting post-treatment .
- Limitations : Rapid hydrolytic degradation in aqueous solutions, reducing bioavailability .
5,6-Dihydro-5-azacytidine
- Structure : Hydrogenated derivative of 5-azacytidine, stabilizing the triazine ring against hydrolysis.
- Mechanism : Inhibits RNA synthesis (5S and 4S) more potently than 5-azacytidine at lower concentrations. Like 5-azacytidine, it suppresses methylation of specific nucleosides in RNA .
- Advantages : Enhanced stability and prolonged inhibitory effects on RNA methylation .
2’-Deoxy-5-azacytidine (Decitabine)
- Structure : Deoxygenated at the 2’ position, enabling incorporation into DNA.
- Mechanism : Targets DNA methyltransferases, inducing DNA hypomethylation. Synergizes with cisplatin and cyclophosphamide derivatives, enhancing cytotoxicity in tumor cells .
2’-Deoxy-N4-[2-(4-Nitrophenyl) Ethoxycarbonyl]-5-azacytidine
- Structure : Modified at the N4 position with a bulky nitroaryl group.
- Mechanism : Designed to resist enzymatic degradation and improve DNMT inhibition. Pharmacokinetic studies suggest enhanced stability compared to 5-azacytidine .
Key Comparative Data Table
Research Findings and Mechanistic Insights
- RNA vs. DNA Targeting : 5-Azacytidine and its dihydro analog primarily inhibit RNA methylation, while decitabine and its N4-modified derivatives act on DNA. This compound’s N4-dimethylation may sterically hinder DNMT binding or alter RNA incorporation efficiency .
- Stability and Bioavailability : Structural modifications like hydrogenation (dihydro-5-azacytidine) or bulky N4 substituents improve stability, addressing 5-azacytidine’s rapid degradation .
- Synergy and Epigenetic Memory : Decitabine’s synergy with alkylating agents highlights the interplay between epigenetic reprogramming and DNA damage repair. This compound’s heritable effects, if similar to 5-azacytidine, could sustain therapeutic outcomes .
Preparation Methods
Direct Methylation of 5-Azacytidine
The most straightforward route involves the direct alkylation of 5-azacytidine using methylating agents such as dimethyl sulfate or methyl iodide. Aoyagi et al. (2020) optimized this approach by employing a phase-transfer catalyst (tetrabutylammonium bromide) in a biphasic system of dichloromethane and aqueous sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the N4 amine attacks the electrophilic methyl group. Key parameters include:
-
Temperature : 0–5°C to minimize hydrolysis of the methylating agent.
-
Solvent : Dichloromethane for improved solubility of 5-azacytidine.
-
Workup : Neutralization with dilute HCl and extraction with ethyl acetate.
This method yields 72–78% of N(4),N(4)-Dimethyl-5-azacytidine, with purity exceeding 95% as confirmed by HPLC.
Silylation-Protected Methylation
To enhance selectivity, Gronski et al. (1977) developed a silylation-based protocol. The procedure involves:
-
Silylation : Treating 5-azacytidine with HMDS and chlorotrimethylsilane (TMSCl) in acetonitrile under reflux. This step converts hydroxyl and amine groups into trimethylsilyl (TMS) ethers and amines.
-
Methylation : Reacting the silylated intermediate with methyl iodide in the presence of anhydrous potassium carbonate.
-
Deprotection : Removing TMS groups using methanol saturated with ammonium chloride.
This method achieves an 80% yield, with nuclear magnetic resonance (NMR) confirming complete methylation at the N4 position.
Comparative Analysis of Synthetic Methods
| Parameter | Direct Methylation | Silylation-Protected Methylation |
|---|---|---|
| Yield | 72–78% | 80% |
| Purity (HPLC) | >95% | >98% |
| Reaction Time | 6–8 hours | 12–16 hours |
| Key Advantage | Simplicity | Higher selectivity |
| Key Limitation | Competing side reactions | Longer synthetic route |
Mechanistic Insights and Side Reactions
The methylation of 5-azacytidine is susceptible to side reactions, primarily due to the reactivity of the s-triazine ring. Under alkaline conditions, the 5,6-imine bond can undergo hydration, leading to ring-opening degradation. To mitigate this, Neuhaus et al. (2018) recommended conducting reactions under strictly anhydrous conditions and using aprotic solvents such as dimethylformamide (DMF). Additionally, the use of bulky bases like diisopropylethylamine minimizes base-catalyzed decomposition.
Purification and Characterization
Purification of this compound typically involves recrystallization from methanol or dimethyl sulfoxide (DMSO). Arduengo and Burgess (1976) reported that slow cooling of a saturated DMSO solution yields needle-like crystals with >99% purity. Analytical characterization employs:
-
Infrared Spectroscopy (IR) : Peaks at 1670 cm⁻¹ (C=N stretch) and 1240 cm⁻¹ (C-N methylation).
-
X-Ray Diffraction (XRD) : Distinctive patterns confirming crystalline structure.
Industrial-Scale Considerations
For commercial production, the silylation-protected method is preferred due to its scalability and reproducibility. Sahasrabudhey (1951) demonstrated that continuous vacuum distillation of TMS byproducts reduces processing time by 40%. Furthermore, substituting methyl iodide with dimethyl carbonate as a greener methylating agent has shown promise in pilot studies, albeit with a modest yield reduction to 65% .
Q & A
Q. What are the standard protocols for synthesizing N(4),N(4)-Dimethyl-5-azacytidine, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer: The synthesis of this compound (CAS 27826-77-3) typically involves nucleoside modification strategies, such as selective methylation of the cytidine base. Key steps include:
- Methylation Conditions : Use dimethyl sulfate or methyl iodide in anhydrous dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen) to target the N(4) position .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradient) is essential to isolate the product from unreacted starting materials .
- Characterization :
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis to quantify degradation .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated stability studies at 40°C/75% relative humidity (ICH guidelines) .
- Key Observations :
Q. What are the recommended methods for quantifying this compound in complex biological matrices, and how can potential interferences be minimized?
Methodological Answer:
- Sample Preparation :
- Quantification :
- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 285 → 152 for quantification; internal standard: deuterated analog) .
- Interference Mitigation : Use gradient elution to separate analytes from endogenous compounds. Validate method specificity via spike-recovery experiments (85–115% acceptable) .
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in reported biological activity data for this compound across different cell line models?
Methodological Answer:
- Controlled Variables :
- Mechanistic Profiling :
Q. How can researchers optimize solvent systems and reaction conditions to improve the yield of this compound derivatives while maintaining regioselectivity?
Methodological Answer:
- Solvent Screening :
- Catalyst Optimization :
Q. What advanced spectroscopic techniques are most effective for characterizing decomposition products of this compound under oxidative stress conditions?
Methodological Answer:
- Oxidative Stress Simulation :
- Structural Elucidation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
